molecular formula C9H6ClN3O B13141896 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-03-3

6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13141896
CAS No.: 61709-03-3
M. Wt: 207.61 g/mol
InChI Key: SKUULLWVNNWVFM-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of 4,6-substituted-1,3,5-triazin-2(1H)-ones that have been identified as promising inhibitors of human DNA topoisomerase IIα (topo IIα) . This enzyme is a crucial molecular target in cancer therapy due to its essential role in DNA replication and cell proliferation . These compounds are designed to act as catalytic inhibitors that competitively bind to the ATP-binding site of topo IIα, a mechanism distinct from traditional topoisomerase "poisons" . This mechanism avoids stabilizing the enzyme-DNA cleavage complex, which is associated with the induction of permanent DNA double-strand breaks and secondary malignancies, a common drawback of some chemotherapeutics like etoposide and doxorubicin . Research indicates that this class of inhibitors demonstrates selectivity for topo IIα over a panel of human protein kinases, highlighting its potential for targeted therapy . Furthermore, screening against the NCI-60 panel of human cancer cell lines has revealed cytotoxic activity, underlining the translational relevance of these compounds for anticancer drug development . The core 1,3,5-triazin-2(1H)-one scaffold is synthetically versatile. Modern, efficient synthetic protocols for analogous compounds include green chemistry approaches such as microwave-assisted and ultrasound-assisted methods , which reduce reaction times and improve sustainability . This product is intended for research purposes such as in vitro enzymatic assays, cell-based cytotoxicity studies, and as a lead compound for the design of novel anticancer agents . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chlorophenyl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUULLWVNNWVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50814851
Record name 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50814851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61709-03-3
Record name 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50814851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of 1,3,5-Triazinone Ring Formationresearchgate.netresearchgate.net

The synthesis of the 1,3,5-triazinone ring is typically achieved through cyclocondensation reactions. A common mechanistic approach involves the reaction between a precursor containing an amidine moiety and a carbonyl-containing compound, such as a β-keto ester. The general pathway proceeds through an initial nucleophilic attack by a nitrogen atom of the amidine or a related precursor (like biguanide) on the electrophilic carbonyl carbon of the ester or ketone. academie-sciences.fr

This is followed by a series of proton transfer and intramolecular condensation steps, leading to the elimination of a small molecule, such as water or an alcohol, and subsequent cyclization. The final step is an aromatization to form the stable 1,3,5-triazine (B166579) ring system. Alternative syntheses can involve the cyclotrimerization of nitriles, although this method is more common for symmetrically substituted triazines rather than the specific formation of triazinones. chim.it

Chemical Reactivity of 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one

The reactivity of this compound is dictated by the electronic characteristics of its two main components: the electron-deficient 1,3,5-triazinone ring and the 3-chlorophenyl substituent.

Nucleophilic Substitution Reactions and Reactivity Profilesacs.orgmdpi.comyoutube.com

The 1,3,5-triazine ring is inherently electron-poor due to the presence of three electronegative nitrogen atoms, which makes the ring's carbon atoms susceptible to nucleophilic attack. This reactivity is a cornerstone of triazine chemistry. For instance, the synthesis of many substituted triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by nucleophiles. mdpi.com This principle of susceptibility to nucleophilic substitution extends to the this compound core.

Potential sites for nucleophilic attack on the molecule include the carbon atoms of the triazine ring and the carbonyl carbon. The reactivity profile can be summarized as follows:

Reactive SiteType of Nucleophilic ReactionInfluencing Factors
Triazine Ring Carbons Addition-EliminationStrength and nature of the nucleophile; presence of leaving groups (if any); reaction conditions.
Carbonyl Carbon (C2) Nucleophilic Acyl SubstitutionThe reaction can lead to ring opening under harsh conditions with strong nucleophiles.
Chlorophenyl Ring Nucleophilic Aromatic Substitution (SNAr)Generally disfavored due to the lack of strong electron-withdrawing groups ortho or para to the chlorine atom. Requires forcing conditions.

The presence of the carbonyl group at the C2 position further influences the electronic distribution within the triazine ring, affecting the regioselectivity of nucleophilic attack.

Considerations for Electrophilic Substitution on the Triazinone Ringlibretexts.org

Electrophilic substitution reactions on the 1,3,5-triazinone ring are generally difficult and unfavorable. The high density of nitrogen atoms makes the ring severely electron-deficient and thus deactivated towards attack by electrophiles.

In contrast, the attached 3-chlorophenyl ring is more amenable to electrophilic aromatic substitution. The reactivity of the phenyl ring is governed by the directing effects of its existing substituents:

Chlorine Atom: An ortho-, para-directing deactivator. It directs incoming electrophiles to the positions ortho and para relative to itself (C2, C4, C6 of the phenyl ring).

Triazinone Moiety: A strong electron-withdrawing group, which acts as a meta-director and a strong deactivator of the phenyl ring.

The combined effect of a deactivating ortho-, para-director (chloro) and a deactivating meta-director (the triazinone group) makes electrophilic substitution on the phenyl ring challenging, requiring forcing conditions. Any substitution would likely be directed to positions C4 and C6 of the phenyl ring, which are ortho/para to the chlorine and meta to the triazinone.

Tautomerism and Isomerism Within the 1,3,5-Triazin-2(1H)-one Systemresearchgate.netvedantu.comresearchgate.net

The 1,3,5-triazin-2(1H)-one structure is subject to tautomerism, a phenomenon involving the migration of a proton to create interconvertible constitutional isomers that exist in dynamic equilibrium. vedantu.com

The primary form of tautomerism in this system is lactam-lactim tautomerism , which is a specific type of keto-enol tautomerism. wisdomlib.orgmasterorganicchemistry.com

Lactam (Keto) Form: This is the this compound form, featuring a carbonyl group (C=O) at the C2 position and a proton on a nitrogen atom (N1 or N3).

Lactim (Enol) Form: This tautomer, 6-(3-Chlorophenyl)-1,3,5-triazin-2-ol, is formed by the migration of the proton from the nitrogen atom to the carbonyl oxygen. This results in a hydroxyl group (-OH) at the C2 position and a fully aromatic triazine ring.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. researchgate.net While the lactam form is often predominant for simple carbonyl compounds, the aromatic stabilization gained in the lactim form can significantly influence the position of the equilibrium in heterocyclic systems. nih.govrsc.orglibretexts.org Computational studies on related triazinone systems have explored the thermodynamics and kinetics of these tautomeric transformations. researchgate.net

Beyond the primary lactam-lactim equilibrium, other prototropic tautomers are possible due to the presence of multiple nitrogen atoms in the ring, where the proton can reside on N1, N3, or N5, leading to different isomers. nih.gov

Ring Transformations and Cycloaddition Reactions Involving Triazinonesresearchgate.netosi.lv

The electron-deficient nature of the 1,3,5-triazine ring makes it a suitable component in specific types of pericyclic reactions and susceptible to ring-opening under certain conditions.

Ring-Opening Reactions: Treatment of 1,3,5-triazines with potent nucleophiles, such as primary amines or hydroxylamine, can lead to the cleavage of the heterocyclic ring. researchgate.netresearchgate.net The reaction often proceeds via nucleophilic addition to a ring carbon, followed by a cascade of bond cleavages that results in the formation of acyclic products like amidines. researchgate.netresearchgate.net For this compound, such reactions would likely require harsh conditions due to the relative stability of the ring.

Cycloaddition Reactions: 1,3,5-Triazines can participate as the azadiene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgnih.gov In these reactions, the electron-poor triazine ring reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes). acs.orgtandfonline.comtandfonline.com The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the extrusion of a stable small molecule (like N2 and a nitrile) and the formation of a new heterocyclic system, most commonly a pyrimidine. nih.gov The presence of the 3-chlorophenyl group and the oxo group on the triazinone ring would modulate its reactivity as a diene in such cycloadditions.

Spectroscopic and Advanced Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amide group in the triazine ring, typically appearing as a broad band in the 3200-3400 cm⁻¹ region. A strong C=O (carbonyl) stretching vibration from the triazinone ring would be prominent around 1650-1700 cm⁻¹. Vibrations corresponding to the C=N and C-N bonds within the triazine ring would appear in the 1500-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Aromatic C-H stretching from the phenyl ring would be observed just above 3000 cm⁻¹, while aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range. The C-Cl stretch of the chlorophenyl group would give rise to a signal in the fingerprint region, typically between 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring and the triazine core are often strong in Raman spectra, whereas the C=O stretch might be weaker compared to its IR absorption.

Expected Functional Group Anticipated FTIR Wavenumber (cm⁻¹) Vibrational Mode
Amide N-H3200-3400Stretching
Aromatic C-H3000-3100Stretching
Carbonyl C=O1650-1700Stretching
Triazine C=N / Aromatic C=C1450-1650Ring Stretching
C-Cl700-800Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C)

NMR spectroscopy is the most powerful method for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. A signal for the N-H proton on the triazine ring would be expected, likely as a broad singlet. The four protons on the 3-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern, they would present a complex splitting pattern (e.g., a triplet, a singlet-like peak, and two doublets or multiplets).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would appear significantly downfield (δ 160-170 ppm). The carbons of the triazine ring would also be in the downfield region. The six carbons of the 3-chlorophenyl ring would have characteristic shifts in the aromatic region (δ 120-140 ppm), with the carbon directly bonded to the chlorine atom showing a distinct chemical shift.

Expected Proton Environment Anticipated ¹H NMR Chemical Shift (δ, ppm) Multiplicity
Amide (N-H)Variable, downfieldBroad Singlet
Aromatic (Ar-H)7.0 - 8.5Multiplets
Expected Carbon Environment Anticipated ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Triazine Ring Carbons150 - 165
Aromatic Carbons120 - 140

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one (C₉H₆ClN₃O) is approximately 207.62 g/mol .

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster. Due to the presence of chlorine, this would consist of two peaks: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).

Fragmentation Pattern: Common fragmentation pathways for related triazinones often involve the loss of small neutral molecules like CO or HCN from the triazine ring. arkat-usa.org Cleavage of the bond between the phenyl and triazine rings could lead to fragments corresponding to the [C₆H₄Cl]⁺ ion and the [C₃H₂N₃O]⁺ ion.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. For analogous phenyl-triazine structures, the phenyl and triazine rings are often not perfectly coplanar, exhibiting a dihedral angle that results from balancing steric effects and electronic conjugation. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound consists of the conjugated system formed by the chlorophenyl ring and the triazinone core. Expected absorptions would be due to π → π* transitions. The spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show one or more strong absorption bands in the UVA or UVB range (200-400 nm), characteristic of aromatic and heteroaromatic systems.

Computational and Theoretical Investigations of 6 3 Chlorophenyl 1,3,5 Triazin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For triazine derivatives, DFT calculations, often employing functionals like B3LYP, are used to determine the optimized molecular geometry, including bond lengths and angles, without the need for physical crystal structures. nih.govresearchgate.netresearchgate.net These calculations can predict that the core 1,3,5-triazine (B166579) ring is largely planar, while the 3-chlorophenyl substituent may be twisted relative to this plane.

DFT is also applied to calculate various electronic properties, such as the molecular electrostatic potential (MEP). The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. acadpubl.eu For this compound, the nitrogen atoms of the triazine ring and the oxygen of the carbonyl group are expected to be electron-rich regions, while the hydrogen on the ring nitrogen and the chlorophenyl ring are more electron-poor.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is particularly valuable for predicting the photophysical behavior of compounds like this compound.

By calculating the energies of electronic transitions, TD-DFT can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and understand the nature of the electronic excitations, such as n → π* or π → π* transitions. rsc.org For substituted triazines, TD-DFT calculations help rationalize how different functional groups, like the chlorophenyl group, influence the absorption wavelengths and intensities, which is critical for applications in materials science, such as organic light-emitting diodes (OLEDs) or UV absorbers. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgscribd.com The energy and spatial distribution of these orbitals are key indicators of a molecule's electronic properties and reactivity. malayajournal.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu In a molecule like this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, whereas the LUMO is often localized on the electron-accepting triazine ring. rsc.org The energy gap between the HOMO and LUMO (Egap) is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Computational studies on analogous compounds provide expected values for these parameters. nih.govmalayajournal.org

Illustrative Frontier Molecular Orbital Data for Aryl-Heterocyclic Compounds
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Aryl-Triazine Derivative-6.5 to -5.5-1.5 to -0.54.5 to 5.5
Chlorophenyl-Imidazole Derivative malayajournal.org-5.28-1.274.01
Diphenyl-Triazine Thione nih.gov-5.91-2.992.92

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, including its flexibility and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. For this compound, the key rotational bond is between the triazine and the chlorophenyl rings. Computational methods can be used to systematically rotate this bond and calculate the corresponding energy, generating a potential energy surface or energy landscape. chemrxiv.orgnih.gov

This analysis identifies the lowest-energy (most stable) conformations and the energy barriers required for rotation between them. mdpi.comnih.gov Such studies are critical for understanding how the molecule's shape influences its packing in a crystal or its ability to bind to a biological target. For similar aryl-triazine systems, it has been shown that the molecule may adopt specific "propeller" or asymmetric conformations depending on the substituents and their interactions.

Example Conformational Energy Profile
Dihedral Angle (Chlorophenyl-Triazine)Relative Energy (kcal/mol)Conformation Type
5.0Eclipsed (High Energy)
45°0.0Twisted (Global Minimum)
90°2.5Perpendicular (Local Minimum)
135°0.2Twisted (Near Minimum)
180°5.2Eclipsed (High Energy)

Molecular modeling is a cornerstone of modern drug discovery and materials science, providing a framework for simulation-guided design and optimization. nih.gov By understanding the structure-activity relationships (SAR) of a class of compounds, new analogues with improved properties can be designed in silico. nih.gov

For example, if this compound were being developed as an inhibitor for a specific enzyme, molecular docking simulations would be used to predict its binding mode and affinity within the enzyme's active site. nih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Based on this information, modifications to the parent structure—such as altering the substitution pattern on the phenyl ring or the triazine core—can be proposed to enhance these interactions and improve potency. Subsequent molecular dynamics simulations can then be used to assess the stability of the proposed inhibitor-enzyme complexes over time. nih.gov This iterative process of computational design, prediction, and subsequent synthesis accelerates the development of optimized molecules for a given application. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties. While specific QSPR studies focused solely on this compound are not extensively detailed in the available literature, the principles of this approach are widely applied to the broader class of 1,3,5-triazine derivatives. ekb.egnih.gov Such studies are crucial for predicting various characteristics without the need for extensive experimental synthesis and testing.

A typical QSPR study involves the generation of molecular descriptors, which are numerical representations of a molecule's chemical information. For a compound like this compound, these descriptors would be categorized as follows:

Constitutional Descriptors: Information on the molecular formula, molecular weight, and atom/bond counts.

Topological Descriptors: 2D structural information, including branching, shape, and connectivity indices.

Geometrical Descriptors: 3D information related to the molecule's spatial arrangement, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include dipole moment, orbital energies (HOMO, LUMO), and electrostatic potential maps. mdpi.com

Once these descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms. This model establishes a quantitative relationship between the descriptors (structure) and a specific property of interest.

For the 1,3,5-triazine class of compounds, related Quantitative Structure-Activity Relationship (QSAR) studies have been performed to predict biological activities, such as anticancer potency. ekb.eg For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. ekb.eg These methods build a 3D model by aligning a set of similar molecules and calculating steric and electrostatic fields around them. The resulting contour maps indicate which structural modifications would lead to a desired change in property or activity. A hypothetical QSPR study on this compound and its analogs could similarly predict physical properties such as solubility, melting point, or chromatographic retention time, providing valuable insights for materials science or analytical chemistry applications.

Table 1: Potential Descriptors for QSPR Analysis of this compound

Descriptor Type Examples Predicted Property Correlation
Topological Wiener Index, Randić Index Boiling Point, Viscosity
Geometrical Molecular Surface Area, Volume Solubility, Permeability
Quantum-Chemical Dipole Moment, HOMO/LUMO Energy Gap Reactivity, Photostability

| Electrostatic | Partial Atomic Charges | Intermolecular Interactions |

Computational Prediction of Intermolecular Interactions and Self-Assembly

The ability of molecules to form ordered, non-covalent assemblies is fundamental to supramolecular chemistry and materials science. researchgate.netrsc.org Computational methods provide powerful tools to predict and understand the intermolecular interactions that govern the self-assembly of molecules like this compound.

The molecular structure of this compound possesses several key features that are expected to drive its self-assembly:

The 1,3,5-triazin-2(1H)-one core: This unit contains hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), making it highly suitable for forming robust hydrogen-bonded networks. researchgate.net

The aromatic rings: Both the triazine and the chlorophenyl rings can participate in π-π stacking interactions, which are crucial for stabilizing supramolecular architectures.

The chlorine substituent: The chlorine atom can engage in halogen bonding (C-Cl···N/O), a specific type of non-covalent interaction that can provide directional control in crystal engineering.

Computational techniques are employed to investigate these interactions in detail. Density Functional Theory (DFT) is a common quantum mechanical method used to calculate the geometry and interaction energies of molecular dimers or larger clusters. mdpi.com By analyzing the electron density distribution, one can identify and characterize specific non-covalent interactions using tools like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com This analysis reveals bond critical points (BCPs) between interacting atoms, confirming the presence of hydrogen bonds, van der Waals interactions, or halogen bonds. mdpi.com

Molecular Dynamics (MD) simulations can further predict the collective behavior and self-assembly of many molecules over time. Starting from a random distribution in a simulation box, MD can model how the molecules aggregate to form larger, ordered structures, providing insights into the thermodynamics and kinetics of the assembly process.

For 1,3,5-triazine derivatives, computational studies have shown their potential as versatile building blocks for creating complex supramolecular networks, including one-, two-, or three-dimensional polymers. researchgate.net The prediction of crystal structures is a significant challenge where computational methods are increasingly successful. By calculating the lattice energy of various hypothetical packing arrangements (polymorphs), it is possible to predict the most stable crystal structure, which is dictated by the optimization of all intermolecular interactions.

Table 2: Key Intermolecular Interactions for Self-Assembly

Interaction Type Participating Moieties on this compound Computational Method for Analysis
Hydrogen Bonding N-H group (donor) with C=O group or ring Nitrogens (acceptors) DFT, QTAIM, MD
π-π Stacking Triazine ring, Chlorophenyl ring DFT, Crystal Structure Prediction
Halogen Bonding Chlorine atom (donor) with N or O atoms (acceptors) DFT, Electrostatic Potential Maps

| van der Waals Forces | Entire molecular framework | MD, Interaction Energy Calculations |

Structure Property Relationships and Functional Modulation

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity of the 1,3,5-triazine (B166579) ring is profoundly influenced by its substituents. The triazine core is electron-deficient, making it susceptible to nucleophilic substitution, a characteristic that is modulated by the electronic nature of attached groups. The parent compound for many substituted triazines, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), exemplifies this principle through its sequential and temperature-controlled displacement of chlorine atoms. nih.govmdpi.comwikipedia.org The substitution of the first chlorine atom typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires heating. mdpi.comwikipedia.org

Furthermore, substituents dictate the regioselectivity of reactions. Studies on substituted hydrazinyl-triazinones have shown that the nature of the substituents can lead to different reaction pathways, such as ring-opening or the formation of fused heterocyclic systems like 1,2,4-triazolo[1,5-a] nih.govnih.govresearchgate.nettriazines. researchgate.net The presence of different functional groups, such as amines or halogens, on the triazine core allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties. ontosight.ainih.gov

Correlation of Molecular Structure with Optical and Photophysical Properties

The optical and photophysical properties of triazine derivatives are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating and electron-accepting groups.

The introduction of chromophoric and auxochromic substituents to the 1,3,5-triazine ring significantly alters its absorption and emission spectra. The triazine core itself can act as an electron-acceptor. When combined with electron-donating groups (donors) through a π-conjugated system, it can create donor-π-acceptor (D-π-A) structures with interesting photophysical properties. nih.govnih.govscispace.com

For 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one, the phenyl ring extends the π-system. The electronic properties of substituents on the phenyl ring and other positions of the triazine ring can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Increasing the electron-releasing nature of substituents generally leads to a bathochromic (red) shift in the absorption spectrum. mdpi.com

Studies on various fluorescent 1,3,5-triazine derivatives have demonstrated how different substituent groups can tune the absorption (λmax) and emission wavelengths. For example, novel "Y"-shaped acceptor-π-donor-π-acceptor compounds based on a triazine core show that the emission properties are dependent on the terminal acceptor groups. nih.gov

Photophysical Data of Substituted Triazine Derivatives in Acetonitrile
Compound IDSubstituent GroupAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
7aIndane-1,3-dione38142241
7b3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one37841335
7cPhenylacetonitrile35440854
7dMalononitrile35441359

This table presents absorption and emission data for selected 1,3,5-triazine styryl derivatives, illustrating the effect of different acceptor groups on their photophysical properties. nih.gov

This solvatochromic behavior, where the emission wavelength shifts with solvent polarity, is also a common feature in such D-A systems. nih.govscispace.com

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, resulting in dual and well-separated emission bands. This phenomenon occurs in molecules containing both a proton donor (e.g., a hydroxyl group) and a proton acceptor in close proximity, allowing for an ultrafast photoinduced enol-keto tautomerization. sciengine.com

The design of triazine derivatives capable of ESIPT typically involves incorporating a hydroxyl group ortho to the point of attachment to the triazine ring, such as in o-hydroxyphenyl-triazine derivatives. sciengine.com While ESIPT is thought to occur in these compounds, its efficiency is highly dependent on the molecular structure. The acidity of the proton-donating group is a critical factor. The introduction of electron-withdrawing groups on the hydroxyphenyl ring can enhance the acidity of the hydroxy group, thereby facilitating the ESIPT process. sciengine.com Conversely, electron-donating groups may reduce the acidity and lower the likelihood of ESIPT. sciengine.com The ESIPT process is also favorable in aggregated states where molecular rotations are suppressed, promoting the necessary intramolecular hydrogen bonding. researchgate.net

Structure-Electrochemical Property Correlations

The electrochemical properties of this compound are governed by the energy levels of its frontier molecular orbitals (HOMO and LUMO). Substituents on the triazine ring play a crucial role in tuning these energy levels and, consequently, the redox behavior of the molecule.

The introduction of carbazole (B46965) derivatives into a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework, for example, directly impacts the HOMO and LUMO energy levels. rsc.org Similarly, the electrochemical behavior of a triazolo-thiadiazinone containing a 4-chlorophenyl group has been studied, indicating that the presence of heteroatoms and the chlorophenyl moiety defines its adsorption and inhibitive properties on metal surfaces. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to correlate the electronic structure with electrochemical parameters. For some s-triazine derivatives, the HOMO and LUMO energies have been calculated to understand their electronic reactivity. mdpi.com The 3-chlorophenyl group in the target compound would be expected to influence the LUMO energy level due to its electron-withdrawing nature, affecting the molecule's reduction potential.

Structural Determinants of Physicochemical Behavior Relevant to Material Performance (e.g., solubility, crystallinity)

The performance of a chemical compound in material applications is heavily dependent on its physicochemical properties, such as solubility and crystallinity. These properties are dictated by the compound's molecular structure.

Solubility: The solubility of triazine derivatives is influenced by factors like polarity, the ability to form hydrogen bonds, and molecular weight. solubilityofthings.com For instance, N,N-dialkyl substituted 1,3,5-triazines often exhibit better solubility in common organic solvents compared to their unsubstituted counterparts. nih.govscispace.com The presence of the polar triazinone ring and the relatively nonpolar 3-chlorophenyl group gives this compound a mixed character, suggesting moderate solubility in polar aprotic solvents. Modifying the structure, for instance, by introducing groups capable of strong hydrogen bonding or increasing the aliphatic character, can systematically alter its solubility profile.

Crystallinity: The ability of a molecule to pack efficiently into a crystal lattice determines its crystallinity. This is influenced by molecular symmetry, planarity, and intermolecular forces. The introduction of different substituents can disrupt or enhance crystal packing. Studies on a series of structurally related s-triazine derivatives showed that even small changes in substituents led to different crystal systems (monoclinic vs. triclinic), demonstrating the profound impact of molecular structure on solid-state packing. nih.gov The conversion of a crystalline substance into an amorphous solid dispersion is a known strategy to increase the solubility and dissolution rate of poorly soluble compounds. nih.gov The specific arrangement of the 3-chlorophenyl group relative to the triazine ring will be a key factor in determining the crystal packing of the title compound.

Influence of Molecular Packing and Non-Covalent Interactions on Material Behavior

The solid-state properties of materials derived from this compound are controlled by how the individual molecules arrange themselves, a process governed by a network of non-covalent interactions. rsc.org These interactions, though weak individually, collectively dictate the supramolecular architecture and, consequently, the material's bulk properties. nih.gov

For triazine derivatives, several types of non-covalent interactions are significant:

Hydrogen Bonding: The N-H and C=O groups of the triazinone ring are potent sites for hydrogen bonding. In the solid state, these groups typically form robust N-H···N or N-H···O hydrogen bonds, which can create tapes, sheets, or more complex three-dimensional networks. nih.govuniroma2.it

π-π Stacking: The aromatic triazine and chlorophenyl rings can engage in π-π stacking interactions, which are crucial for stabilizing the crystal structure.

Other Interactions: Weaker interactions, such as C-H···O, C-H···N, and C-H···π interactions, also play a critical role in guiding the self-assembly and ensuring a densely packed structure. nih.govmdpi.com The chlorine atom can participate in halogen bonding (C-Cl···N/O), further influencing the molecular packing.

Fascinatingly, the cooperative action of multiple weak interactions, such as NH···N, CH···O, and CH···π, can lead to the formation of stable and unique structures like molecular duplexes. nih.gov The specific substitution pattern on the triazine core has a direct impact on these interactions and the resulting molecular assembly, highlighting the potential for crystal engineering to design materials with desired properties. nih.govuniroma2.it

Advanced Chemical Applications and Material Science Relevance

Applications in Organic Synthesis as Reagents and Intermediates

The 1,3,5-triazine (B166579) ring, the core of 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one, is a versatile building block in organic synthesis, largely due to the reactivity derived from its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Cyanuric chloride is a highly useful reagent that allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles. chim.it This step-by-step substitution is temperature-dependent, enabling the creation of a vast array of mono-, di-, and tri-substituted triazine derivatives with high precision. nih.gov

This controlled reactivity makes triazine-based structures, such as the subject compound, valuable intermediates for synthesizing more complex molecules. For instance, the remaining positions on the triazine ring can be functionalized to build diverse molecular architectures. nih.gov The synthesis of various 1,3,5-triazine derivatives often involves the step-wise nucleophilic substitution of chlorine atoms on a cyanuric chloride starting material. nih.govsemanticscholar.org This foundational chemistry underscores the potential of this compound to serve as a scaffold or intermediate in the synthesis of targeted molecules for medicinal chemistry, materials science, and other fields. nih.govmdpi.com

Role in Catalysis and Electrocatalysis

Triazine derivatives are increasingly recognized for their role in catalysis, particularly as metal-free electrocatalysts. rsc.orgrsc.org The nitrogen-rich triazine framework can be effective in catalyzing key electrochemical reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO2 reduction (CO2RR). rsc.orgrsc.org Materials based on triazines are being explored as cheaper, more stable, and efficient alternatives to expensive metal-based catalysts. rsc.org

In the field of electrocatalysis, triazine-based materials have been developed for the nitrate (B79036) reduction reaction (NO3RR), which is crucial for ammonia (B1221849) production and nitrate remediation. nih.gov Hybrid electrocatalysts, for example, have been prepared using triazine derivatives, showing impressive stability and sustained catalytic activity over multiple cycles. nih.gov The electrochemical behavior of triazine compounds, including their oxidation potentials and cleavage pathways, has been studied computationally, supporting their potential in electrosynthesis for generating carbon-centered radicals. acs.org Furthermore, the 1,3,5-triazine moiety can act as a directing group in metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation, demonstrating its utility in facilitating specific organic transformations. rsc.org

Utilization in Material Science and Engineering

The unique properties of the triazine ring—its planarity, C3 symmetry, and nitrogen-rich structure—make this compound a valuable precursor for a range of advanced materials.

Polymer Precursors and Organic Frameworks

Triazine-based compounds are extensively used as monomers for creating novel polymers with desirable properties like high thermal stability. longchangchemical.com They are particularly important in the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers. acs.orgrsc.orgnih.gov The triazine ring acts as a rigid, planar node, which, when connected by linker molecules, forms stable, porous, two-dimensional or three-dimensional structures. acs.orgacs.org

These materials, often called Covalent Triazine Frameworks (CTFs), are constructed from aromatic 1,3,5-triazine rings and possess planar π-conjugation, high stability, and inherent porosity. acs.orgmdpi.com The synthesis of these frameworks can be achieved through various methods, including the cyclotrimerization of aromatic nitriles. chim.it The resulting materials have found applications in fields ranging from catalysis to gas storage. acs.org

Gas Storage and Separation Materials

A major application of triazine-based porous materials, such as CTFs, is in gas storage and separation. bohrium.comuni-muenchen.de Their high specific surface area, tunable porosity, and nitrogen-rich frameworks make them excellent candidates for capturing and storing gases like carbon dioxide (CO2) and hydrogen (H2). bohrium.comresearchgate.net The nitrogen atoms within the triazine structure create a polar environment that can enhance the selective adsorption of CO2. bohrium.com

Research has demonstrated that CTFs can exhibit some of the highest CO2 uptake capacities among porous organic polymers. uni-muenchen.de Chemical activation of these frameworks can further enhance their surface area and gas adsorption properties. researchgate.net

Table 1: Gas Adsorption Performance of Select Covalent Triazine Frameworks (CTFs)

Framework Gas Adsorbed Uptake Capacity Conditions
TCNQ-CTFs H₂ Up to 2.79 wt% 77 K, 1 bar bohrium.com
TCNQ-CTFs CO₂ Up to 5.99 mmol/g 273 K, 1 bar bohrium.com
caCTF-1-700 H₂ 2.46 wt% 77 K, 1 bar researchgate.net
caCTF-1-700 CO₂ Up to 6.0 mmol/g 273 K, 1 bar researchgate.net
Fluorene-based CTF CO₂ 4.28 mmol/g 273 K uni-muenchen.de

Energy Storage Applications

Triazine-based materials are promising for electrochemical energy storage, including in batteries and supercapacitors. researchgate.netwepub.org Their controllable structure, low cost, and sustainability make them attractive as organic electrode active materials. wepub.org Two-dimensional CTFs, with their high surface area and adjustable pore structures, are a particular focus of research for enhancing the energy density, power density, and cycling stability of energy storage devices. rsc.org

The redox-active nature of the triazine ring allows for charge storage, and polymers derived from triazines have been investigated as electrode materials in lithium-ion, sodium-ion, and zinc-ion batteries. researchgate.netrsc.org Triazine-based COFs have also shown excellent performance as supercapacitor electrodes, with high specific capacitance and good cyclic stability. nih.gov

Table 2: Electrochemical Performance of Select Triazine-Based Materials

Material Application Performance Metric Value
TDFP-1 COF Supercapacitor Specific Capacitance 354 F/g at 2 mV/s nih.gov
TDFP-1 COF Supercapacitor Cyclic Stability 95% retention after 1000 cycles nih.gov
Polytriazine (PT/CC) Aqueous Charge Storage Specific Capacity (in 1 M H₂SO₄) 101.4 mAh/g at 1 A/g mdpi.com
AzoBT Polymer Anode Material Specific Capacity 1543 mAh/g at 50 mA/g researchgate.net
Nanostructured PQL Anode Material Reversible Capacity 1550 mAh/g at room temperature researchgate.net

UV Absorbers and Photostabilizers for Materials

Triazine derivatives are a highly effective class of ultraviolet (UV) absorbers used to protect materials like plastics, coatings, and elastomers from degradation caused by UV radiation. longchangchemical.comsarex.comeverlight-uva.com They function by absorbing harmful UV-A and UV-B radiation and dissipating the energy as harmless heat. sarex.com This mechanism prevents the UV light from breaking the molecular bonds within the material, thus preserving its color, gloss, and physical properties. everlight-uva.comsarex.com

Compared to other classes of UV absorbers like benzotriazoles and benzophenones, triazines often exhibit superior performance, including higher thermal stability, lower volatility, and better photostability. longchangchemical.comsarex.compartinchem.com This makes them suitable for high-performance and demanding applications, such as in automotive coatings and industrial plastics. longchangchemical.compartinchem.com The efficiency of these compounds is rooted in the chemical structure of the triazine ring, which is highly effective at interacting with and neutralizing UV radiation. sarex.com

Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 1,3,5-triazine framework is a notable synthon in supramolecular chemistry because it can engage in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. chim.itresearchgate.net

For this compound, the presence of the N-H and C=O groups (in its keto-enol tautomeric forms) are primary sites for strong hydrogen bonding. Research on analogous phenyl- and chlorophenyl-substituted triazines demonstrates a strong tendency to form predictable supramolecular motifs. rsc.orgmdpi.com For instance, similar structures often form dimers through intermolecular N—H⋯N or N—H⋯O hydrogen bonds. mdpi.comresearchgate.net These dimers can then act as higher-order building blocks, assembling into tapes, sheets, or three-dimensional networks.

Table 1: Key Intermolecular Interactions in Phenyl-Triazine Crystal Engineering

Interaction Type Participating Groups Typical Role in Assembly
Hydrogen Bonding N-H, C=O, Ring Nitrogens Formation of primary motifs like dimers and ribbons. rsc.orgmdpi.com
π-π Stacking Triazine Ring, Phenyl Ring Stabilization of layered structures; influences electronic properties. chim.itnih.gov
C-H···π Interactions Phenyl C-H bonds, Triazine/Phenyl rings Directional forces contributing to 3D network stability. chim.it
Halogen Bonding Chlorine atom Potential for directional interactions (Cl···N, Cl···O).

| C-H···N/O | Phenyl/Triazine C-H, Ring N, Carbonyl O | Fine-tuning of molecular packing and network architecture. acs.org |

Design of Multi-Stimuli Responsive Materials

Multi-stimuli responsive, or "smart," materials are designed to undergo significant changes in their properties in response to external triggers such as light, heat, or electric fields. The 1,3,5-triazine scaffold is an excellent candidate for constructing such materials due to its rigid, planar geometry and electron-deficient nature, which facilitates the creation of molecules with interesting photophysical and electronic properties. rsc.orgresearchgate.net

While specific research on the multi-stimuli responsiveness of this compound is not extensively documented, its structural features suggest significant potential. By incorporating this compound into larger molecular or polymeric systems, materials responsive to various stimuli can be engineered.

Photo-Responsive Materials: The triazine ring can act as an electron-accepting core in donor-π-acceptor (D-π-A) chromophores. Attaching suitable electron-donating groups to the triazine scaffold can lead to compounds with significant intramolecular charge transfer (ICT) characteristics, making them sensitive to light and solvent polarity. Such systems are foundational for creating materials for optical sensors or photo-switches. rsc.org

Thermo-Responsive Materials: Triazine derivatives have been incorporated into liquid crystal and polymer structures. ekb.eg The strong, directional hydrogen bonds and π-stacking interactions involving the this compound unit can be disrupted or altered by temperature changes, leading to phase transitions and changes in material properties like luminescence or mechanical strength.

Aggregation-Induced Emission (AIE): Phenyl-1,3,5-triazine derivatives have been used to create hydrogels that exhibit aggregation-induced emission, where the material is non-emissive in solution but becomes highly fluorescent upon aggregation in the gel state. acs.org This phenomenon is triggered by the restriction of intramolecular vibrations in the aggregated state, a mechanism that could be exploited using the subject compound.

Function as Scaffolds in Combinatorial Chemical Library Development

Combinatorial chemistry is a powerful strategy for rapidly synthesizing large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. The 1,3,5-triazine core is considered an ideal modular scaffold for this purpose. nih.govmonash.edu Its key advantage stems from the sequential and controllable reactivity of the three substitution sites on the ring (typically starting from cyanuric chloride), which allows for the divergent synthesis of large compound libraries. researchgate.net

This compound can serve as a valuable scaffold or intermediate in the development of a focused chemical library. In this context, the 3-chlorophenyl group at position 6 represents a fixed diversity element (R1), while the remaining positions on the triazine ring can be systematically modified.

A general synthetic approach would involve:

Starting Material: A precursor like 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine.

First Diversification (R2): Reaction with a first set of nucleophiles (e.g., amines, alcohols) under controlled conditions (typically room temperature) to substitute one of the remaining chlorine atoms.

Second Diversification (R3): Reaction of the monosubstituted product with a second, different set of nucleophiles at an elevated temperature to replace the final chlorine atom.

This strategy allows for the creation of a large library with the general structure shown below, where the properties of the final compounds are tuned by the specific chemical nature of R2 and R3. The triazine core acts as a rigid template that projects these functional groups in well-defined spatial orientations. nih.govresearchgate.net

Table 2: Combinatorial Library Generation from a Triazine Scaffold

Position on Triazine Ring Status in Library Potential Diversity Elements
Position 6 (R1) Fixed Scaffold Element 3-Chlorophenyl
Position 2 (R2) First Variable Element Amines, Anilines, Alcohols, Thiols

| Position 4 (R3) | Second Variable Element | Peptides, Sugars, Heterocycles, Alkyl chains |

This approach has been successfully used to generate libraries of bioactive compounds and functional materials. nih.govmonash.edunih.gov

Application as Complexation Agents in Analytical Chemistry

1,3,5-Triazine derivatives have traditionally been used in analytical chemistry as complexation agents and analytical reagents. eurekaselect.commdpi.com The nitrogen atoms within the triazine ring are Lewis basic and can coordinate to metal ions. The presence of additional donor atoms from substituents, such as the carbonyl oxygen in this compound, can enhance this chelating ability, leading to the formation of stable metal complexes. researchgate.net

The potential analytical applications of this complexing ability include:

Selective Metal Ion Extraction: By tuning the substituents on the triazine ring, ligands with high selectivity for specific metal ions can be designed for use in liquid-liquid extraction or solid-phase extraction for sample preconcentration and purification.

Chromatographic Separations: The compound could be immobilized onto a solid support to create a stationary phase for affinity chromatography, enabling the separation of metal ions from a complex matrix.

Chemical Sensing: Upon complexation with a metal ion, the electronic properties of the triazine system can be perturbed. This can lead to a measurable change in its spectroscopic properties, such as a shift in UV-Visible absorption or a change in fluorescence intensity. This principle can be used to design chemosensors for the detection and quantification of specific metal ions. Triazine derivatives with additional N or S donor atoms are known to form strong complexes, and this property is key to their biological activity and analytical potential. researchgate.net

Conclusion and Outlook

Summary of Key Research Advances and Contributions to 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one Chemistry

Research into this compound and its analogs has primarily been situated within the broader exploration of the 1,3,5-triazine (B166579) scaffold as a privileged structure in medicinal chemistry and materials science. The core 1,3,5-triazin-2(1H)-one structure, characterized by a six-membered heterocyclic ring containing three nitrogen atoms and a ketone group, offers a versatile template for chemical modification. ontosight.aiontosight.ai The introduction of a 3-chlorophenyl group at the 6-position imparts specific physicochemical properties that have been investigated in various contexts.

Key advances in the chemistry of related 1,3,5-triazin-2(1H)-one derivatives have centered on their synthesis and biological evaluation. For instance, derivatives of 1,3,5-triazin-2(1H)-one have been shown to exhibit inhibitory properties against human topoisomerase II, a critical enzyme in DNA replication, with compounds like 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one demonstrating notable activity. mdpi.com This highlights the potential of this chemical class in the development of novel therapeutic agents.

Furthermore, the synthetic versatility of the 1,3,5-triazine nucleus has been a significant area of research. The reactivity of precursors like cyanuric chloride allows for the sequential and controlled introduction of various substituents, enabling the creation of diverse chemical libraries. nih.gov Green and efficient synthetic protocols, including microwave-assisted and sonochemical methods, have been developed for 1,3,5-triazine derivatives, reflecting a move towards more sustainable chemical manufacturing. nih.govmdpi.com These methodological advancements are crucial for the future exploration and production of compounds like this compound.

Emerging Trends and Future Research Directions in 1,3,5-Triazin-2(1H)-one Chemistry, Focusing on Structural and Functional Innovation

The future of 1,3,5-triazin-2(1H)-one chemistry is poised for significant innovation, driven by the pursuit of novel functionalities and applications. A prominent emerging trend is the application of computational chemistry and quantitative structure-activity relationship (QSAR) models in the rational design of new derivatives. rsc.orgrsc.org These in silico approaches can predict the biological activity and pharmacokinetic properties of novel compounds, thereby streamlining the drug discovery process and enabling the targeted design of molecules with enhanced efficacy and selectivity.

Structural innovation is expected to focus on the development of multi-target directed ligands, where a single triazinone-based molecule is designed to interact with multiple biological targets implicated in a particular disease. nih.gov This approach is particularly relevant for complex multifactorial diseases. For example, 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones have been identified as molecules capable of simultaneously modulating both β-secretase (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β), two enzymes relevant to Alzheimer's disease. nih.gov

In the realm of materials science, research is increasingly directed towards the development of 1,3,5-triazine-based functional materials for applications in optoelectronics. rsc.org The unique electronic properties of the triazine ring make it an attractive component for organic light-emitting diodes (OLEDs), particularly in the design of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org Future work will likely involve the synthesis and characterization of novel 1,3,5-triazin-2(1H)-one derivatives with tailored photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-chlorobenzaldehyde with guanidine derivatives under acidic conditions. A general procedure involves refluxing in ethanol with catalytic HCl, followed by trituration with Et₂O/DCM for purification . Optimization strategies include adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to guanidine), varying reaction temperatures (e.g., 60–80°C), and testing alternative catalysts (e.g., DIPEA for improved yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the triazinone core and substituent positions (e.g., aromatic protons at δ 7.29–7.59 ppm for the 3-chlorophenyl group) . Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., [M + H]+ peak at m/z 225) . Complement with IR spectroscopy to detect carbonyl stretching (~1700 cm⁻¹) and NH vibrations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and monitoring degradation via HPLC over 72 hours at 40°C . For thermal stability, use TGA/DSC to identify decomposition thresholds (e.g., >200°C for triazinone derivatives) .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Employ a split-plot design to systematically vary substituents (e.g., halogen position, alkyl/aryl groups) while controlling reaction parameters . Use computational tools (e.g., DFT calculations) to predict electronic effects on reactivity. Validate SAR via bioassays (e.g., enzyme inhibition assays) and correlate results with Hammett substituent constants .

Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?

  • Methodological Answer : For overlapping signals, use 2D NMR techniques (HSQC, HMBC) to assign protons and carbons unambiguously . Cross-validate with X-ray crystallography to confirm molecular geometry . If discrepancies persist, compare with literature data for analogous triazinones (e.g., 4,6-diphenyl derivatives) .

Q. What methodologies are recommended for evaluating the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure logP (octanol-water partitioning) and hydrolysis rates under UV light.
  • Biotic studies : Use microcosm experiments to assess biodegradation (e.g., OECD 301F test).
  • Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .

Q. How can regioselectivity challenges in triazinone functionalization be addressed?

  • Methodological Answer : To control regioselectivity during substitution reactions (e.g., at C-4 vs. C-6 positions), employ directed metalation strategies (e.g., using LDA at −78°C) or leverage steric effects by introducing bulky protecting groups . Monitor reaction progress with in situ FTIR to detect intermediate formation .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Validate with ANOVA for inter-group comparisons (α = 0.05) and apply Bonferroni correction for multiple testing .

Q. How should researchers handle batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) via Plackett-Burman screening.
  • Optimize using response surface methodology (RSM) to minimize impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.